molecular formula C20H24N2O3S B3209752 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide CAS No. 1060254-08-1

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide

Cat. No.: B3209752
CAS No.: 1060254-08-1
M. Wt: 372.5 g/mol
InChI Key: IPOPHYATCSREKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, an oxo group, and a phenylethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of a suitable amine with a carboxylic acid derivative to form an amide, followed by cyclization to create the pyrrolidine ring. The oxo group can be introduced through oxidation reactions, and the phenylethanesulfonamide moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a bioactive compound.

  • Medicine: Research has indicated its potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds with similar functional groups or biological activities. Some similar compounds include:

  • N-(4-(2-oxo-1-phenyl-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,2-diphenylacetamide

  • N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-methylpropanesulfonamide

  • N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-(4-methoxyphenyl)ethanesulfonamide

These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(22-13-4-5-14-22)16-18-8-10-19(11-9-18)21-26(24,25)15-12-17-6-2-1-3-7-17/h1-3,6-11,21H,4-5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOPHYATCSREKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.